molecular formula C9H10N2O2 B3038844 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole CAS No. 914637-14-2

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

Cat. No. B3038844
CAS RN: 914637-14-2
M. Wt: 178.19 g/mol
InChI Key: OOKUDEISCIWTNK-UHFFFAOYSA-N
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Description

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole, also known as AMFO, is an important organic compound with a wide range of applications in the field of scientific research. AMFO is a versatile compound that has been utilized in a variety of research applications, ranging from biochemical and physiological studies to molecular biology and drug discovery. The unique properties of AMFO make it an ideal compound for use in laboratory experiments and research studies.

Scientific Research Applications

Energetic Materials Synthesis

The synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, involving the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide, results in materials with moderate thermal stability and insensitivity towards impact and friction. This suggests potential applications in the field of energetic materials (Yu et al., 2017).

Antimicrobial Applications

Derivatives of 1,2,4-triazole, obtained from furan-2-carbohydrazide, have shown antimicrobial activities against various microorganisms. This indicates their potential as antimicrobial agents (Başoğlu et al., 2013).

Tautomerism Studies

The study of compounds like 5-furan-2yl[1,3,4]oxadiazole-2-thiol reveals insights into thiol-thione tautomeric equilibrium, which is crucial for understanding chemical reactivity and stability (Koparır et al., 2005).

Neuropharmacological Research

The synthesis of isoxazoline derivatives, such as 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives, has been studied for their potential antidepressant and anti-anxiety activities. This research contributes to the development of new therapeutic agents in neuropharmacology (Kumar, 2013).

Pharmaceutical Chemistry

Research in pharmaceutical chemistry includes the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Such compounds are investigated for their antidepressant and antianxiety activities (Kumar et al., 2017).

Chemical Synthesis and Transformations

The synthesis of 2-(fur-2-yl)naphtho[2,1-d]oxazole and its involvement in reactions of electrophilic substitution such as nitration, bromination, and sulfonation, contribute to the field of chemical synthesis and transformations (Illenzeer et al., 2013).

Structural and Thermal Analysis

Studies on the structural and thermal behavior of derivatives like 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione provide insights into the stability and molecular interactions of these compounds (Ivolgina et al., 2020).

properties

IUPAC Name

[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUDEISCIWTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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